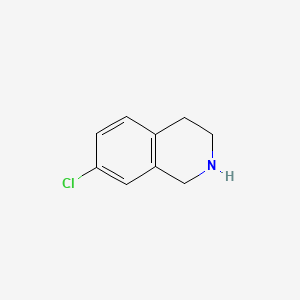

7-Chloro-1,2,3,4-tetrahydroisoquinoline

描述

Significance of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry and Organic Synthesis

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a foundational heterocyclic scaffold found in a vast array of natural products, particularly isoquinoline (B145761) alkaloids. nih.gov Its prevalence in nature has made it a subject of intense interest in the scientific community, leading to its designation as a "privileged scaffold" in medicinal chemistry. This term reflects the ability of the THIQ framework to bind to multiple, diverse biological targets, serving as a robust starting point for drug discovery. nih.govnuph.edu.ua

THIQ-based compounds, both natural and synthetic, exhibit a broad spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as:

Anticancer agents: The THIQ nucleus is present in several antitumor antibiotics. nih.gov

Antimicrobial agents: Derivatives have shown potent antibacterial properties. nih.gov

Antiviral agents: Certain THIQ analogs have been identified as inhibitors of the HIV-1 reverse transcriptase. nuph.edu.ua

Neuropharmacological agents: The scaffold is integral to compounds developed for neurodegenerative disorders. nih.gov

Anti-inflammatory agents: Synthetic THIQ analogs have been reported to possess anti-inflammatory activity. nih.gov

The versatility of the THIQ scaffold makes it a cornerstone in the synthesis of complex molecules and a recurring motif in the development of new therapeutic agents. rsc.org

Historical Context and Evolution of Research on Halogenated Tetrahydroisoquinolines

The initial exploration of the tetrahydroisoquinoline skeleton was largely driven by the isolation and study of natural alkaloids. Classic synthetic methods, such as the Pictet-Spengler and Bischler-Napieralski reactions, provided early access to the core THIQ structure. nih.gov These foundational methods allowed chemists to construct the basic bicyclic framework.

The evolution of synthetic organic chemistry brought a greater focus on creating analogs with modified properties. The introduction of halogen atoms, such as chlorine, onto the aromatic ring of the THIQ scaffold represented a significant step forward. Halogenation is a key tactic in medicinal chemistry used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Modern synthetic strategies have enabled the precise, regioselective halogenation of isoquinoline and quinoline (B57606) systems. While early methods might have produced mixtures of isomers, contemporary techniques, including those using N-halosuccinimides or employing transition-metal catalysis, allow for the targeted placement of a halogen at a specific position, such as C-7. durham.ac.uk This precise control is crucial for establishing clear structure-activity relationships (SAR), where the effect of a substituent at a particular position can be directly correlated with biological activity. The development of these advanced synthetic tools has been pivotal in unlocking the full potential of halogenated tetrahydroisoquinolines as valuable intermediates and bioactive molecules.

Overview of Current Research Trajectories for 7-Chloro-1,2,3,4-tetrahydroisoquinoline

Current research leverages this compound primarily as a versatile building block and key intermediate in the synthesis of more complex molecules. chemimpex.comguidechem.com Its unique structure, featuring a reactive secondary amine and a chlorinated aromatic ring, makes it a valuable precursor in multi-step synthetic campaigns.

The main research applications for this compound are concentrated in pharmaceutical and biochemical research, with a particular emphasis on neuropharmacology. chemimpex.com It is widely used as a starting material for the development of novel therapeutic agents aimed at treating neurological disorders. chemimpex.com

Specific research directions include:

Dopamine (B1211576) and Opioid Receptor Modulation: The compound is used to synthesize molecules that target dopamine receptors and modulate opioid receptors, indicating its role in the discovery of potential new antipsychotic and analgesic drugs. guidechem.com

Neurotransmitter Research: It is employed in studies investigating the mechanisms of neurotransmitter action, which is fundamental to understanding brain function and developing treatments for various mental health conditions. chemimpex.com

Organic Synthesis: Beyond direct pharmaceutical applications, it serves as an intermediate in the production of diverse and complex organic compounds where the 7-chloro-THIQ moiety is a required structural element. chemimpex.com

While much of the research on the related 7-chloroquinoline (B30040) scaffold has focused on anticancer and antimalarial agents, the primary trajectory for this compound is firmly rooted in neuropharmacology and the synthesis of centrally acting agents. guidechem.commdpi.comresearchgate.net Its utility as a foundational component ensures its continued relevance in the ongoing search for effective new therapies.

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRKQLICTKRDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503764 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82771-60-6 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Established Reaction Pathways for the Tetrahydroisoquinoline Core

Several well-established reactions form the foundation for the synthesis of the tetrahydroisoquinoline scaffold. These methods are often adaptable for the preparation of substituted analogs like the 7-chloro derivative.

Pictet–Spengler Condensation and its Variants

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone in tetrahydroisoquinoline synthesis. thermofisher.comwikipedia.orgnih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov For the synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline, the starting material would be a p-chlorophenethylamine derivative.

The reaction is initiated by the formation of an imine from the β-arylethylamine and the carbonyl compound. nih.gov Subsequent protonation of the imine generates a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. wikipedia.org While traditionally carried out with strong acids and heat, milder conditions have been developed, sometimes even without acid catalysis, particularly for electron-rich aromatic rings. wikipedia.org For less nucleophilic rings, such as a phenyl group, harsher conditions like refluxing with strong acids are often necessary to achieve good yields. wikipedia.org

The versatility of the Pictet-Spengler reaction has been expanded through various modifications, including its application in solid-phase combinatorial chemistry and the development of asymmetric variants to produce chiral tetrahydroisoquinolines. wikipedia.orgnih.gov

Bischler–Napieralski Cyclization and Subsequent Reduction

Another classical and widely used method for constructing the tetrahydroisoquinoline skeleton is the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.orgorganicreactions.org This reaction involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline (B110456). organic-chemistry.orgnrochemistry.com This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to effect cyclization. wikipedia.orgnrochemistry.com The reaction is most effective with electron-rich aromatic rings. nrochemistry.com For substrates with less activated aromatic rings, more forceful conditions, such as the use of P₂O₅ in refluxing POCl₃, are typically required. wikipedia.org

Following the cyclization, the resulting 3,4-dihydroisoquinoline can be reduced to the tetrahydroisoquinoline using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This two-step sequence provides a reliable route to a wide range of substituted tetrahydroisoquinolines.

Henry Reaction and Nef Reaction Pathways

The Henry reaction, or nitroaldol reaction, provides an alternative approach to constructing the carbon framework necessary for tetrahydroisoquinoline synthesis. youtube.comwikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org This product can then be transformed into key intermediates for tetrahydroisoquinoline synthesis.

For instance, the nitro group can be reduced to an amine, and the alcohol can be converted into a leaving group, setting the stage for a cyclization reaction. A particularly relevant transformation in this context is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone under acidic conditions. wikipedia.org This allows for the strategic unmasking of a carbonyl group, which can then participate in cyclization reactions like the Pictet-Spengler or Bischler-Napieralski. The combination of the Henry and Nef reactions offers a versatile method for synthesizing precursors to tetrahydroisoquinolines. youtube.com

Reductive Amination and Amidation Approaches

Reductive amination is a powerful tool for forming C-N bonds and can be employed in the synthesis of tetrahydroisoquinolines. masterorganicchemistry.comorganic-chemistry.org This reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

In the context of this compound synthesis, a suitable precursor, such as a 2-(m-chlorophenyl)acetaldehyde derivative, could be reacted with an appropriate amine under reductive amination conditions to construct the heterocyclic ring in a single step. Domino reactions involving an initial reduction followed by a reductive amination have also been developed for the efficient synthesis of tetrahydroquinolines. nih.gov

N-Alkylation Strategies

For pre-existing this compound, N-alkylation is a common method to introduce substituents on the nitrogen atom. nih.govrsc.org This can be achieved through various methods, including direct alkylation with alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive amination also serves as an effective N-alkylation strategy. masterorganicchemistry.com Reacting this compound with an aldehyde or ketone in the presence of a reducing agent provides a controlled method for introducing a wide range of alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral tetrahydroisoquinolines is of great importance, as many biologically active alkaloids possess a chiral center at the C1 position. rsc.orgnih.gov

Several approaches have been successfully employed to achieve high enantioselectivity:

Chiral Auxiliaries: The use of chiral auxiliaries, such as Ellman's chiral sulfinamide, has proven effective in the asymmetric synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net These auxiliaries guide the stereochemical outcome of key bond-forming reactions.

Catalytic Asymmetric Reduction: The asymmetric reduction of prochiral 3,4-dihydroisoquinolines or related enamines is a highly efficient strategy. mdpi.com Transition metal catalysts, particularly those based on iridium and ruthenium with chiral ligands, have been developed for the highly enantioselective hydrogenation and transfer hydrogenation of these substrates. mdpi.comorganic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as (L)-proline, can catalyze asymmetric cascade reactions to construct chiral tetrahydroisoquinoline frameworks with good yields and enantioselectivities. armchemfront.com

Enzymatic Reactions: Biocatalysis, using enzymes like norcoclaurine synthase (NCS), offers a highly stereoselective route through an enzymatic Pictet-Spengler reaction. tandfonline.com These enzymes can exhibit broad substrate specificity, allowing for the synthesis of a variety of optically active 1-substituted tetrahydroisoquinolines. tandfonline.com

Application of Chiral Auxiliaries (e.g., Andersen Reagent, Ellman's Sulfinamide)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of tetrahydroisoquinolines. Ellman's sulfinamide (tert-butanesulfinamide) has emerged as a particularly versatile and widely used chiral reagent for the asymmetric synthesis of a broad range of amines. yale.eduwikipedia.org The methodology, introduced by Jonathan A. Ellman, relies on the condensation of the sulfinamide with aldehydes or ketones to form N-sulfinyl imines. wikipedia.orgsigmaaldrich.com These intermediates are activated for nucleophilic addition, and the bulky tert-butanesulfinyl group effectively directs the incoming nucleophile to one face of the imine, leading to high diastereoselectivity. sigmaaldrich.comresearchgate.net The auxiliary can then be cleaved under mild acidic conditions to furnish the desired chiral amine. wikipedia.org

This approach has been successfully applied to the synthesis of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.net The general sequence involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine derived from a substituted phenethylamine (B48288) precursor. Although direct synthesis of the 7-chloro variant using this specific published procedure is not detailed, the methodology's robustness suggests its applicability. sigmaaldrich.comresearchgate.net The use of p-toluenesulfinimines, another class of sulfinamide auxiliaries, also provides a viable route for the asymmetric synthesis of N-heterocycles. nih.gov

Table 1: Key Features of Ellman's Sulfinamide in Asymmetric Synthesis

| Feature | Description | Reference |

|---|---|---|

| Versatility | Used for a wide variety of amines, including α-branched and α,α-dibranched amines. | yale.edusigmaaldrich.com |

| Mechanism | Condensation with carbonyls to form sulfinyl imines, followed by diastereoselective nucleophilic addition. | wikipedia.orgresearchgate.net |

| Stereocontrol | The tert-butanesulfinyl group acts as a potent chiral directing group. | sigmaaldrich.comresearchgate.net |

| Deprotection | The auxiliary is easily removed under mild acidic conditions. | wikipedia.org |

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation represents one of the most direct and atom-economical methods for producing chiral tetrahydroisoquinolines from their corresponding dihydroisoquinoline or quinoline (B57606) precursors. nih.gov Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in this area.

One notable system employs a Ru-NHC (N-heterocyclic carbene) complex for the asymmetric hydrogenation of 2-quinolones to yield chiral 3,4-dihydro-2-quinolones. nih.gov This method is significant as it has been shown to tolerate a variety of functional groups, including halogens at the 7-position. Specifically, 7-chloro substituted quinolones can be reduced successfully to the corresponding dihydroquinolones with high yields and excellent enantioselectivity (up to 98:2 e.r.). nih.gov These dihydroquinolones are versatile intermediates that can be further reduced to the desired tetrahydroquinoline skeleton. nih.gov

Another approach involves the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines. organic-chemistry.org Arene/Ru/TsDPEN complexes are effective catalysts for this transformation, providing access to enantioenriched tetrahydroisoquinolines. organic-chemistry.org While these methods highlight the hydrogenation of precursors like quinolones or dihydroisoquinolines, they underscore a powerful strategy for establishing the stereocenter found in chiral this compound.

Enantioselective Cascade Reactions

Enantioselective cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to building molecular complexity from simple starting materials in a single operation. dicp.ac.cnnih.gov These reactions avoid the isolation of intermediates, thereby increasing synthetic efficiency and reducing waste. nih.gov

A novel protocol for synthesizing chiral tetrahydroquinolines has been developed using a one-pot cascade biomimetic reduction. dicp.ac.cn This process involves the formation of a quinoline intermediate from a 2-aminochalcone, followed by an asymmetric reduction. The study explicitly investigated the effect of substituents on the aromatic ring, noting that when a chloro group was placed at the 7-position, the enantiomeric excess (ee) value of the final product was 56%. This was a noticeable decrease compared to the 86% ee achieved when the chloro group was at the 6-position, indicating a significant electronic or steric influence of the substituent's position on the stereochemical outcome. dicp.ac.cn

Other cascade strategies have been developed to construct complex scaffolds, such as spiro-tetrahydroquinolines, using bifunctional organocatalysts to achieve high yields and excellent stereoselectivities. rsc.org These examples demonstrate the power of cascade reactions to rapidly assemble the core tetrahydroisoquinoline structure with controlled stereochemistry. dicp.ac.cnchemrxiv.org

Advanced Synthetic Strategies and Derivatization of the this compound Scaffold

Beyond the initial construction of the core ring system, advanced synthetic methods are employed to introduce diversity and functionalize the this compound scaffold for various applications, including drug discovery.

Multi-component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs) are powerful tools in organic and medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. jocpr.comnih.gov This inherent efficiency makes MCRs ideally suited for creating libraries of structurally diverse compounds for biological screening. jocpr.combeilstein-journals.org

The Mannich reaction, a classic MCR, has been used for the one-pot, three-component synthesis of N-substituted tetrahydroquinoline derivatives. nih.gov In a typical setup, a tetrahydroquinoline, an aldehyde (like formaldehyde), and a primary or secondary amine are condensed to form a new C-N bond at the nitrogen of the tetrahydroisoquinoline ring. nih.gov This strategy can be readily applied to the this compound scaffold to generate a wide array of derivatives by simply varying the amine component. The versatility of MCRs, such as the Ugi and Passerini reactions, provides vast opportunities to explore the chemical space around the core structure. nih.govbeilstein-journals.org

One-Pot Synthetic Protocols

One-pot syntheses, which encompass cascade reactions, are highly valued for their operational simplicity and improved efficiency. dicp.ac.cnnih.gov Several one-pot methods have been developed for the synthesis and functionalization of tetrahydroisoquinolines.

A chemoenzymatic one-pot process has been described for the synthesis of tetrahydroisoquinolines starting from benzylic alcohols. mdpi.com This process combines a laccase/TEMPO-catalyzed oxidation of the alcohol to an aldehyde with a subsequent Pictet-Spengler reaction. The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. mdpi.comnih.gov

Furthermore, domino reactions such as the Heck–aza-Michael reaction sequence have been utilized in a one-pot, three-component synthesis to produce highly functionalized tetrahydroisoquinoline derivatives in moderate to excellent yields. nih.gov These protocols highlight efficient ways to construct the this compound ring system or to derivatize it in a single, streamlined operation.

Directed C-H Functionalization and Regioselective Derivatization

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, enabling the modification of molecules at positions previously difficult to access without pre-functionalized starting materials. organic-chemistry.org For the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, C-H functionalization often targets the C1 position, which is activated by the adjacent nitrogen atom.

Methods for the oxidative C1 arylation of tetrahydroisoquinolines with Grignard reagents have been developed under metal-free conditions. organic-chemistry.org Another innovative approach uses visible light to promote a decarboxylative alkylation at the benzylic C(sp³)–H bond of N-aryl tetrahydroisoquinolines. organic-chemistry.org However, attempts to apply certain oxidative functionalizations to the 7-chloro-N-phenyl-1,2,3,4-tetrahydroisoquinoline have proven challenging. For instance, in a study on copper-catalyzed cross-dehydrogenative coupling (aza-Henry reaction), the 7-chloro substituted substrate was found to be unreactive under the optimized conditions, a finding that points to the electronic deactivation of the scaffold by the chloro substituent. acs.org This result underscores the complex interplay of electronic effects in directing the reactivity of the tetrahydroisoquinoline core and provides valuable insight for designing future regioselective derivatization strategies.

Table 2: Summary of Advanced Synthetic Strategies

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single operation to build molecular complexity. | High atom and step economy; ideal for library synthesis. | jocpr.comnih.govnih.gov |

| One-Pot Protocols | Performing multiple reaction steps in the same vessel without isolating intermediates. | Increased efficiency, reduced waste, operational simplicity. | dicp.ac.cnmdpi.comnih.gov |

| Directed C-H Functionalization | Selectively transforming a C-H bond into a C-C or C-heteroatom bond. | Access to novel derivatives; avoids pre-functionalization. | organic-chemistry.orgacs.org |

Halogenation and Introduction of Diverse Substituents

The modification of the this compound (7-Cl-THIQ) framework through the introduction of additional substituents is a key strategy for creating new chemical entities. While direct electrophilic substitution on the 7-Cl-THIQ backbone is plausible under standard aromatic substitution conditions, much of the documented diversity comes from multi-step syntheses starting with already substituted precursors.

Research has shown the synthesis of analogs bearing multiple halogen substituents, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. nih.gov The presence of two chloro groups on the aromatic ring highlights that di-halogenated derivatives are synthetically accessible. Similarly, the preparation of 6-chloro-1,2,3,4-tetrahydroisoquinoline (B1338183) has been reported, achieved through the ring closure of an N-(2-bromoethyl)-p-chlorobenzylamine intermediate. rsc.org

Beyond additional halogenation, other functional groups have been incorporated into the tetrahydroisoquinoline core. For instance, a straightforward approach has been detailed for the synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (Tic), which are conformationally constrained analogs of phenylalanine. researchgate.net This method involves the base-catalyzed cyclization of diethyl acetamidomalonate with α,α'-dibromo-4-nitro-o-xylene, leading to a nitro-substituted Tic derivative. researchgate.net The nitro group can then serve as a handle for further transformations. Through catalytic hydrogenation, it is converted to an amino group, which can be subsequently transformed into an iodo-substituent via a modified Sandmeyer reaction. researchgate.net

Furthermore, the synthesis of 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline has been accomplished, demonstrating the compatibility of the 7-chloro substituent with other functional groups like hydroxyl and alkyl chains on the scaffold. nih.gov These examples typically involve building the tetrahydroisoquinoline ring from appropriately substituted phenylethylamines or benzylamines, allowing for precise control over the substitution pattern.

The following table summarizes examples of substituted this compound analogs and their synthetic precursors.

| Compound | Key Synthetic Precursor(s) | Reference |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Not specified, implied multi-step synthesis | nih.gov |

| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | N-(2-bromoethyl)-p-chlorobenzylamine | rsc.org |

| 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | α,α'-Dibromo-4-nitro-o-xylene, Diethyl acetamidomalonate | researchgate.net |

| 7-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 7-Nitro-Tic derivative (via catalytic hydrogenation) | researchgate.net |

| 7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 7-Amino-Tic derivative (via Sandmeyer reaction) | researchgate.net |

| 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | Not specified, prepared for SAR studies | nih.gov |

Functionalization at Specific Positions (e.g., C4-functionalization)

The targeted functionalization of specific carbon atoms, particularly at the C1 and C4 positions of the tetrahydroisoquinoline core, is a versatile strategy for generating novel derivatives.

The C1 position (α to the nitrogen atom) is the most frequently targeted site for functionalization due to its reactivity. Oxidative C1 arylation of tetrahydroisoquinolines can be achieved using aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD) in a metal-free C-H activation process. organic-chemistry.org Alternatively, copper(II) chloride has been used to catalyze the coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions. organic-chemistry.org This reaction proceeds through an iminium ion intermediate. organic-chemistry.org Iron and copper catalysts have also proven effective for the direct functionalization of both N-protected and unprotected tetrahydroisoquinolines, enabling the introduction of indole (B1671886) and other electron-rich arene moieties at the C1 position. nih.gov

A summary of C1-functionalization methods for the tetrahydroisoquinoline core is presented below.

| Reaction Type | Reagents | Catalyst/Mediator | Position | Reference |

| Oxidative Arylation | Aryl Grignard reagents | Diethyl azodicarboxylate (DEAD) | C1 | organic-chemistry.org |

| Coupling | Organozinc reagents | CuCl₂ / O₂ | C1 | organic-chemistry.org |

| Indolyl coupling | Indoles | Cu(NO₃)₂ or Fe(NO₃)₃ | C1 | nih.gov |

| Phenylation | Phenyllithium | None | C1 | mdpi.com |

| Alkylation | Alkyllithium reagents | None | C1 | mdpi.com |

Functionalization at the C4 position of the saturated ring is less common but has been achieved for the related aromatic isoquinoline (B145761) system. A metal-free method for the C4-alkylation of isoquinolines utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org The proposed mechanism involves a temporary dearomatization, where benzoic acid adds to C1, allowing the resulting 1,2-dihydroisoquinoline (B1215523) intermediate to react as a nucleophile with the vinyl ketone at C4. acs.org Subsequent elimination of benzoic acid restores aromaticity and yields the C4-alkylated isoquinoline. acs.org While this method applies to the fully aromatic isoquinoline, it represents a strategy that could potentially be adapted for tetrahydroisoquinoline derivatives.

Reactivity and Reaction Mechanisms of 7 Chloro 1,2,3,4 Tetrahydroisoquinoline Scaffolds

Fundamental Reaction Types Exhibited by the 7-Chloro-1,2,3,4-tetrahydroisoquinoline Nucleus

The this compound nucleus undergoes several fundamental reactions, including nucleophilic substitutions at the nitrogen, oxidation at the C1 position or of the entire ring system, and, under certain conditions, rearrangements or ring-opening reactions.

Nucleophilic Substitution Reactions

The secondary amine of the tetrahydroisoquinoline ring is a primary site for nucleophilic substitution reactions, most commonly N-acylation and N-alkylation. These reactions are fundamental for protecting the nitrogen atom or for introducing functional diversity.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. A common method involves the use of acyl chlorides or anhydrides in the presence of a base like triethylamine. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group, introduced via di-tert-butyl dicarbonate (B1257347) (Boc₂O). electronicsandbooks.comorganic-chemistry.org This protection is often a prerequisite for subsequent reactions, such as directed ortho-metalation, where it influences regioselectivity through both steric and electronic effects.

N-Alkylation: Alkylation of the nitrogen atom introduces alkyl or benzyl (B1604629) groups. For example, N-alkylation can be achieved using alkyl halides. The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives has been accomplished through various synthetic routes, showcasing the utility of modifying the nitrogen position. researchgate.netnih.gov

Aromatic Substitution: Direct nucleophilic substitution of the chlorine atom at the C7 position is generally difficult and requires specific conditions, such as transition-metal-catalyzed cross-coupling reactions, which are not widely reported for this specific substrate. The electron-rich nature of the benzene (B151609) ring makes it more susceptible to electrophilic, rather than nucleophilic, attack.

| Product | Reagents and Conditions | Reaction Type | Yield | Reference |

| N-Boc-7-chloro-1,2,3,4-tetrahydroisoquinoline | Di-tert-butyl dicarbonate, Base (e.g., Triethylamine), CH₂Cl₂ | N-Acylation (Boc Protection) | High | electronicsandbooks.com |

| N-Acyl-7-chloro-1,2,3,4-tetrahydroisoquinoline | Acyl chloride, Triethylamine, CH₂Cl₂, 0 °C to RT | N-Acylation | - | nih.gov |

| 1-Benzyl-THIQ Derivatives | Substituted benzyl chloride, Mg, I₂, 1,2-dibromoethane, THF, -80 °C to -10 °C | N-Alkylation (via Grignard) | 62-86% | researchgate.net |

Oxidation Reactions

Oxidation of the 7-Cl-THIQ scaffold can lead to several products, depending on the oxidant and reaction conditions. Key oxidation products include 3,4-dihydroisoquinolines, fully aromatic isoquinolines, or C1-oxo derivatives (dihydroisoquinolones).

A prominent reaction is the oxidative C-H functionalization at the C1 position. This transformation often proceeds through an iminium ion intermediate and allows for the introduction of various nucleophiles. wikipedia.org A widely used oxidant for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.orgresearchgate.net For example, DDQ promotes the α-cyanation of N-acyl/sulfonyl protected THIQs in the presence of a cyanide source. nih.gov

Complete dehydrogenation to form the corresponding aromatic 7-chloroisoquinoline (B1268606) can be achieved using oxidants like manganese dioxide (MnO₂). organic-chemistry.orgnih.gov This rearomatization is a valuable transformation for synthesizing substituted isoquinolines from more readily available tetrahydroisoquinoline precursors.

Interestingly, studies have shown that the reactivity of the 7-chloro derivative can be substrate-dependent. In one case, N-phenyl-7-chloro-1,2,3,4-tetrahydroisoquinoline was found to be inert in a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction, while other substituted THIQs reacted. However, it did undergo α-oxidation to the corresponding dihydroisoquinolone product under different oxidative conditions.

| Starting Material | Oxidant/Reagents | Product(s) | Yield | Reference |

| N-Acyl-THIQ | DDQ, (n-Bu)₃SnCN | N-Acyl-1-cyano-THIQ | Good | nih.gov |

| N-Phenyl-7-chloro-THIQ | CuNPs/MagSilica, O₂ | 7-Chloro-N-phenyl-3,4-dihydroisoquinolone | Moderate | |

| General THIQs | MnO₂ | 3,4-Dihydroisoquinoline (B110456), Isoquinoline (B145761) | - | wikipedia.org |

| General THIQs | CuCl₂, O₂, Acetone oxime | 3,4-Dihydroisoquinoline | Good | youtube.com |

Ring-Opening and Rearrangement Reactions

While the tetrahydroisoquinoline core is generally stable, ring-opening and rearrangement reactions are not characteristic transformations of the this compound scaffold under typical laboratory conditions. Such reactions are more commonly associated with the biosynthesis or degradation of complex isoquinoline alkaloids under specific enzymatic or harsh chemical conditions.

Classical synthetic routes to the isoquinoline core, such as the Bischler-Napieralski wikipedia.orgnrochemistry.comjk-sci.com and Pomeranz-Fritsch reactions, wikipedia.orgquimicaorganica.orgthermofisher.com involve cyclization and rearrangement steps to form the ring system, rather than being reactions of the pre-formed heterocycle. For instance, the Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, which can sometimes lead to an unexpected product via cyclization at the ipso-carbon, forming a spiro intermediate that subsequently rearranges. wikipedia.org However, these are not reactions of the 7-Cl-THIQ molecule itself.

Specific reports detailing the ring-opening or skeletal rearrangement of the this compound nucleus are not prominent in the surveyed literature, suggesting these pathways are not synthetically commonplace for this particular derivative.

Mechanistic Investigations of Derivatization and Transformation Reactions

Understanding the mechanisms of reactions involving the 7-Cl-THIQ scaffold is crucial for controlling reactivity and predicting product outcomes. These investigations often focus on identifying key intermediates and analyzing the electronic and steric factors that govern the reaction pathways.

Analysis of Transition States and Intermediates

Many reactions of the 7-Cl-THIQ scaffold proceed through well-defined reactive intermediates. The most significant of these is the iminium ion .

In the classical syntheses of the isoquinoline core, other key intermediates are observed. The Pictet-Spengler reaction proceeds via an initial condensation to form a Schiff base, which, upon protonation, generates an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.comyoutube.com The Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or, more commonly, a nitrilium ion intermediate , depending on the reaction conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the 7-Cl-THIQ scaffold is significantly modulated by electronic and steric factors originating from the chloro-substituent and other groups attached to the nucleus.

Electronic Factors: The chlorine atom at the C7 position is an electron-withdrawing group via induction, yet it is also a weak ortho-, para-director in electrophilic aromatic substitutions due to its lone pairs participating in resonance. This deactivating nature makes electrophilic substitution on the aromatic ring, a key step in syntheses like the Pictet-Spengler or Bischler-Napieralski reactions, more challenging compared to substrates with electron-donating groups. nrochemistry.comjk-sci.com The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. wikipedia.orgdalalinstitute.comlibretexts.org The reaction constant, ρ (rho), indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge developed in the transition state. wikipedia.org

The electronic influence of the C7-chloro group was highlighted in a study where N-phenyl-7-chloro-1,2,3,4-tetrahydroisoquinoline was found to be unreactive in a copper-catalyzed cross-dehydrogenative coupling reaction, an unexpected result that points to a specific deactivating effect of the chloro-substituent in that particular mechanistic pathway.

Steric Factors: Steric hindrance plays a critical role in the reactivity of the 7-Cl-THIQ scaffold, particularly at the C1 and N2 positions. Nucleophilic attack at C1 or substitution on the nitrogen can be hindered by bulky groups on either the substrate or the incoming reagent. For instance, in the oxidative functionalization of N-aryl tetrahydroisoquinolines, substituents at the ortho position of the N-aryl group were found to have a detrimental steric effect, leading to lower reaction conversions. Similarly, the regioselectivity of N-alkylation can be influenced by steric effects imposed by substituents on the heterocyclic ring. du.ac.in The geometry of the molecule can also dictate the regioselectivity of dehydrogenation reactions, where the relative steric crowding around a specific hydrogen atom can determine which isomer is formed. du.ac.in

Catalytic Mechanisms in Functionalization Processes

The functionalization of the this compound scaffold is a key strategy for the synthesis of novel compounds with potential biological activities. The reactivity of this scaffold is significantly influenced by the catalytic system employed. Various catalytic mechanisms, including transition metal catalysis and photoredox catalysis, have been explored to achieve C-H functionalization, primarily at the C1 position. The electronic properties of the chloro-substituent on the aromatic ring can impact the efficiency and feasibility of these catalytic cycles.

Transition Metal Catalysis

Transition metals such as iron and copper have been utilized to catalyze the functionalization of tetrahydroisoquinoline (THIQ) scaffolds. These reactions often proceed through a cross-dehydrogenative coupling (CDC) mechanism, which allows for the formation of C-C bonds by activating a C-H bond.

A general proposed mechanism for iron and copper-catalyzed transformations involves the formation of an iminium ion intermediate. In the case of copper(II) nitrate (B79036) catalysis, experimental evidence suggests an ionic mechanism rather than a radical pathway, as the addition of a radical scavenger did not inhibit product formation. nih.gov The process is highly dependent on the oxidant used, with tert-butyl hydroperoxide (tBHP) being identified as a crucial component. nih.gov

However, the substitution on the THIQ core, including the presence of a chloro group, can significantly affect the reaction's outcome. For instance, in a study on the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines using a magnetically recoverable copper nanocatalyst, it was observed that 7-chloro-N-phenyl-1,2,3,4-tetrahydroisoquinoline was unreactive under the optimized conditions for the aza-Henry reaction with nitromethane. acs.org This lack of reactivity suggests that the electron-withdrawing nature of the chlorine atom may disfavor the formation of the necessary iminium ion intermediate under these specific copper-catalyzed conditions. acs.org

In contrast, iron catalysis has shown some tolerance for a chloro-substituent on the THIQ backbone. For the indolation of N-Boc protected THIQs, a 6-chloro substituted substrate provided a 40% yield of the desired product using an iron(III) nitrate catalyst. nih.gov The proposed mechanism for the iron-catalyzed process differs from the copper-catalyzed one and is thought to involve the coordination of the iron species to both the carbonyl group of the Boc protecting group and the nitrogen of the indole (B1671886) nucleophile. nih.gov

Table 1: Comparison of Iron and Copper Catalysis in the Indolation of Substituted THIQs. nih.gov

| Entry | THIQ Substituent (Position 6) | Catalyst | Product Yield (%) |

|---|---|---|---|

| 1 | H | Fe(NO3)3·9H2O | 54 |

| 2 | H | Cu(NO3)2·3H2O | 79 |

| 3 | Cl | Fe(NO3)3·9H2O | 40 |

| 4 | Cl | Cu(NO3)2·3H2O | nc (not specified) |

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful and mild method for the C-H functionalization of N-aryl-tetrahydroisoquinolines. This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes.

A notable application is the benzylic C-H functionalization of N-aryl-THIQs with various activated alkyl bromides. clockss.org Research has demonstrated that N-aryl-THIQs bearing a chloro-substituent on the N-aryl ring are well-tolerated in these reactions, leading to the formation of the desired coupling products in good yields. clockss.org

The proposed mechanism for this photoredox-catalyzed reaction involves a radical-radical cross-coupling. The catalytic cycle is initiated by the excitation of the iridium photocatalyst, [Ir(ppy)₂(dtbbpy)]PF₆, with blue LED light. The excited photocatalyst then engages in a SET event. It is proposed that the photocatalyst mediates electron transfer, generating a radical species from the THIQ and another radical from the alkyl bromide. The subsequent radical-radical cross-coupling forms the new carbon-carbon bond at the C1 position of the THIQ scaffold. clockss.org

For instance, the reaction of an N-(p-chlorophenyl)-THIQ with p-cyanobenzyl bromide under these conditions yielded the corresponding functionalized product in 71%. clockss.org

Table 2: Photoredox-Catalyzed C-H Functionalization of N-Aryl-THIQs with p-Cyanobenzyl Bromide. clockss.org

| N-Aryl Substituent | Product Yield (%) |

|---|---|

| Phenyl | 82 |

| p-Chlorophenyl | 71 |

| p-Trifluoromethylphenyl | 78 |

| o-Methylphenyl | 62 |

This method's success with chloro-substituted substrates highlights the versatility of photoredox catalysis in handling electronically diverse scaffolds, offering a viable pathway for the functionalization of this compound derivatives where other catalytic systems may fall short.

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment

Spectroscopic and Chromatographic Characterization Methodologies

Spectroscopic and chromatographic techniques are indispensable tools for the structural elucidation and purity verification of 7-Chloro-1,2,3,4-tetrahydroisoquinoline.

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display characteristic signals for the aromatic protons and the aliphatic protons of the tetrahydropyridine (B1245486) ring. The protons on the aromatic ring would appear as distinct multiplets in the downfield region (typically δ 6.8–7.2 ppm), with their splitting patterns and chemical shifts influenced by the chloro substituent. The aliphatic protons at positions C1, C3, and C4 would resonate in the upfield region, typically as triplets or complex multiplets. researchgate.net The N-H proton signal would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. chemicalbook.com The carbon atom attached to the chlorine (C-7) is expected to have a characteristic chemical shift around δ 128-130 ppm. Aromatic carbons typically resonate in the δ 120-150 ppm range, while the aliphatic carbons (C1, C3, C4) appear further upfield. wisc.eduyoutube.com Quaternary carbons, such as C4a and C8a, often exhibit signals of lower intensity. youtube.com

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (δ ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~6.8-7.2 (Aromatic H), ~2.7-4.0 (Aliphatic H), Broad singlet (N-H) | Signals for aromatic, benzylic (C1), and aliphatic (C3, C4) protons. |

| ¹³C NMR | ~120-150 (Aromatic C), ~25-50 (Aliphatic C) | Distinct signals for all nine carbons, with the C-Cl signal being characteristic. |

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule fragments in a predictable manner. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (167.64 g/mol ). guidechem.com A key feature would be the isotopic pattern of the molecular ion peak, showing two signals with an approximate ratio of 3:1 ([M]⁺ and [M+2]⁺), which is characteristic of a molecule containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀ClN), the calculated monoisotopic mass is 167.0501770 Da. guidechem.comnih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The protonated molecule [M+H]⁺ would be observed at m/z 168.05745. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| MS (EI) | Molecular Ion [M]⁺ | m/z 167 (with M+2 peak at 169) |

| HRMS (ESI) | Calculated Exact Mass [M] | 167.0501770 Da guidechem.comnih.gov |

| HRMS (ESI) | Observed [M+H]⁺ | m/z 168.05745 uni.lu |

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. researchgate.net Key expected peaks include N-H stretching vibrations (around 3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹). nist.govnist.gov A crucial peak for this specific compound would be the C-Cl stretching vibration, which typically appears in the lower wavenumber region of the spectrum (around 600-800 cm⁻¹). spectroscopyonline.com

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₉H₁₀ClN) to confirm the empirical formula and assess purity.

Table 3: Elemental Composition of this compound

| Element | Atomic Mass | Percentage (%) |

|---|---|---|

| Carbon (C) | 12.011 | 64.48% |

| Hydrogen (H) | 1.008 | 6.01% |

| Chlorine (Cl) | 35.453 | 21.15% |

| Nitrogen (N) | 14.007 | 8.36% |

Chromatographic methods are the gold standard for determining the purity of chemical compounds.

HPLC: Reverse-phase HPLC (RP-HPLC) is a common technique for assessing the purity of this compound. Using a C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, allows for the separation of the main compound from any impurities. Purity levels are typically determined using a photodiode array (PDA) or UV detector, with reports indicating achievable purities of over 95%. thermofisher.com

GC: Gas chromatography can also be used for purity analysis, particularly for volatile compounds or their derivatives. scirp.org The compound is vaporized and passed through a column, separating it from non-volatile impurities or byproducts with different boiling points. The purity is quantified using a detector like a flame ionization detector (FID).

Chiral Analysis Methodologies for Enantiomeric Composition Determination

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure and does not have enantiomers.

However, the tetrahydroisoquinoline scaffold is a core component of many biologically active compounds, and chirality is often introduced, most commonly by substitution at the C1 position. rsc.org For these chiral 1-substituted-7-chloro-1,2,3,4-tetrahydroisoquinoline derivatives, determining the enantiomeric composition is critical. u-szeged.humdpi.com Methodologies for this purpose include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most prevalent method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the resolution of tetrahydroisoquinoline analogs. u-szeged.hunih.govnih.gov

Gas Chromatography with Chiral Columns: Similar to chiral HPLC, this method uses a GC column coated with a chiral stationary phase to separate volatile enantiomers.

Derivatization Followed by Achiral Chromatography: In this indirect approach, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as (-)-(1R)-menthyl chloroformate, to form a pair of diastereomers. scirp.org These diastereomers have different physical properties and can be separated and quantified using standard, achiral GC or HPLC techniques. scirp.orgnih.gov

Pre-Column Derivatization with Chiral Reagents (e.g., Menthyl Chloroformate) for Diastereomeric Separation

A robust method for determining the optical purity of chiral substituted tetrahydroisoquinolines involves pre-column derivatization. scirp.org In this technique, the enantiomeric mixture of the amine is reacted with a chiral derivatizing agent, such as (–)-(1R)-menthyl chloroformate. scirp.orgresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomeric carbamates. Because diastereomers have different physical properties, they can be separated using standard, non-chiral analytical techniques. The resulting diastereomers are sufficiently resolved on an achiral, non-polar gas chromatography (GC) column, allowing for the accurate determination of the enantiomeric composition. scirp.org This method has proven effective for a variety of substituted tetrahydroisoquinolines. scirp.org

Chiral Chromatography (e.g., Semi-preparative HPLC for Isomer Isolation)

Chiral high-performance liquid chromatography (HPLC) is a primary technique for the direct separation of enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are among the most popular and versatile for separating a wide range of chiral pharmaceuticals. nih.govwindows.net Cyclodextrin-based CSPs are also widely applicable. nih.gov For this compound and its chiral derivatives, an appropriate chiral HPLC method would be screened to find a CSP that provides baseline separation of the enantiomers. sigmaaldrich.com Furthermore, semi-preparative chiral HPLC can be employed to isolate the individual enantiomers on a larger scale for further biological testing or characterization.

Computational Chemistry Approaches in 7 Chloro 1,2,3,4 Tetrahydroisoquinoline Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are cornerstones of computational drug design, enabling researchers to visualize and analyze the behavior of molecules and their complexes. These methods are particularly useful for studying how ligands like 7-Chloro-1,2,3,4-tetrahydroisoquinoline and its derivatives might interact with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For the tetrahydroisoquinoline class of compounds, docking has been instrumental in identifying potential biological targets and explaining observed biological activities.

Research on various THIQ analogs has demonstrated the utility of this approach. For instance, docking studies have been performed to predict the binding patterns of THIQ derivatives at the active sites of enzymes like HIV-1 Reverse Transcriptase (RT) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.gov In one study, THIQ analogs were identified as inhibitors of Kirsten rat sarcoma viral oncogene homolog (KRas), with a derivative bearing a chloro group on an associated phenyl ring (GM-3-18) showing significant activity against colon cancer cell lines. nih.gov Molecular docking of this compound revealed hydrogen bonding interactions with the THR 74 residue of the KRas protein. nih.gov

While specific docking studies focusing solely on this compound are not extensively detailed in the literature, the principles are directly applicable. Docking this compound into various protein targets would help prioritize experimental testing by predicting its potential binding affinity and key interactions, driven by the presence of the chloro-substituent and the core THIQ scaffold.

Table 1: Example Molecular Docking Data for Tetrahydroisoquinoline (THIQ) Derivatives

| Compound/Derivative | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| THIQ Analog 160 | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | N/A (% Inhibition: 74.82%) | rsc.org |

| THIQ Analog 161 | HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229 | N/A (% Inhibition: 72.58%) | rsc.org |

| Compound GM-3-18 | KRas | THR 74 (A) | - | nih.gov |

| Compound GM-3-121 | KRas | THR 74 (A) | - | nih.gov |

| Compound 7e | CDK2 | - | IC₅₀: 0.149 µM | nih.gov |

| Compound 8d | DHFR | - | IC₅₀: 0.199 µM | nih.gov |

Note: This table is illustrative and based on data for various THIQ derivatives to demonstrate the application of molecular docking. Scores and specific interactions are study-dependent.

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the stability of ligand-protein complexes. mdpi.comdntb.gov.ua Following molecular docking, MD simulations are often employed to refine the predicted binding poses and assess their stability over time in a simulated physiological environment.

For the THIQ scaffold, MD simulations have been crucial for validating docking results and understanding the dynamics of interaction. In a study aimed at designing new CD44 antagonists, MD simulations were used to confirm that candidate THIQ-based molecules remained stably bound to the target protein. nih.gov Similarly, in the development of Lysine-specific demethylase 1 (LSD1) inhibitors, MD simulations of docked tetrahydroquinoline derivatives were performed to analyze the stability of the complexes and calculate binding free energies, providing a more accurate prediction of inhibitory potential. nih.gov

Applying MD simulations to a this compound-protein complex would allow researchers to:

Assess the stability of the predicted docking pose.

Observe the flexibility of the ligand within the binding pocket.

Analyze the network of hydrogen bonds and hydrophobic interactions over time.

Calculate binding free energies using methods like MM/PBSA to better estimate binding affinity.

This level of analysis is critical for confirming whether the static picture provided by docking translates into a stable and dynamic interaction.

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and energetic properties of molecules. researchgate.net These methods can be used to study reaction mechanisms, predict molecular properties, and analyze chemical reactivity.

Quantum chemical calculations are powerful tools for elucidating reaction pathways by calculating the geometries and energies of reactants, products, intermediates, and transition states. For THIQs, this is particularly relevant for understanding their synthesis, such as through the Pictet-Spengler condensation. rsc.org By mapping the energy profile of the reaction, researchers can identify the rate-determining step and understand how substituents influence the reaction kinetics.

While a specific energetic analysis for the synthesis of this compound is not prominently published, studies on related chloro-aromatic systems demonstrate the methodology. For example, DFT and Hartree-Fock calculations have been used to optimize the geometry and calculate the vibrational frequencies of 4-hydroxy-3-cyano-7-chloro-quinoline, showing good agreement with experimental data. dergipark.org.tr A similar approach for this compound would provide its optimized 3D structure and vibrational spectra, which are foundational for further computational work. Furthermore, such calculations could investigate the unexpected lack of reactivity observed for 7-chloro-N-phenyl-1,2,3,4-tetrahydroisoquinoline in certain oxidative reactions by analyzing the stability of potential intermediates like iminium ions. acs.org

Analysis of a molecule's electronic structure reveals crucial information about its reactivity and intermolecular interactions. Key properties derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between them is an indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. nih.gov

For this compound, these calculations would precisely map how the electron-withdrawing nature of the chlorine atom influences the electron density of the aromatic ring and the nitrogen atom. This would help predict its reactivity in chemical synthesis and its potential interaction patterns with biological targets.

Table 2: Illustrative Electronic Properties from Quantum Calculations for a Generic Molecule

| Property | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Would likely be lowered by the inductive effect of chlorine, affecting nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Would indicate susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. | A larger gap generally implies higher stability and lower reactivity. |

| MEP Minima/Maxima | Regions of most negative/positive electrostatic potential. | Would identify the nitrogen lone pair as a key hydrogen bond acceptor and highlight the influence of the chlorine atom on the aromatic system's potential. |

In Silico Screening and Design of this compound Libraries

In silico screening involves the use of computational methods to search large databases or libraries of compounds to identify molecules with a desired biological activity. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing.

A powerful strategy involves generating large, synthetically accessible virtual libraries around a core scaffold. This has been successfully applied to the THIQ framework. In one notable study, computational combinatorial chemistry was used to generate a library of over 168,000 THIQ-containing molecules to find new antagonists for the CD44 protein. nih.govmdpi.comresearchgate.net This library was then filtered using a pharmacophore model, followed by docking and MD simulations to identify the most promising hits. nih.gov

The this compound core is an ideal starting point for such a focused library design. By using this scaffold, a virtual library can be created by computationally adding a variety of substituents at different positions (e.g., at the nitrogen atom or the C1 position). This library can then be screened against a protein target of interest to explore the SAR around the 7-chloro-THIQ motif and design new, potent, and selective ligands.

Table 3: General Workflow for In Silico Library Design and Screening

| Step | Description | Tools/Methods | Objective |

|---|---|---|---|

| 1. Scaffold Selection | Choose a core structure as a starting point. | Chemical intuition, known active compounds. | Focus the chemical space (e.g., using this compound). |

| 2. Library Enumeration | Computationally add a diverse set of chemical building blocks to the scaffold. | Combinatorial library generation software (e.g., RDKit, MOE). | Create a large and diverse virtual library of derivatives. |

| 3. Physicochemical Filtering | Remove molecules with undesirable properties (e.g., high molecular weight, poor solubility). | Lipinski's Rule of Five, ADMET prediction tools. | Improve the drug-likeness of the library. |

| 4. Virtual Screening | Screen the library against a biological target. | High-throughput virtual screening (HTVS), molecular docking, pharmacophore modeling. | Identify potential "hit" compounds based on predicted binding. |

| 5. Post-processing & Hit Selection | Re-score top hits with more accurate methods and visually inspect binding modes. | MM/PBSA, MD simulations, visual analysis. | Select a small subset of the most promising compounds for synthesis and experimental validation. |

Virtual High-Throughput Screening for Lead Compound Identification

Virtual high-throughput screening (VHTS) represents a pivotal computational strategy in the early stages of drug discovery, allowing researchers to screen vast libraries of chemical compounds against a biological target. researchgate.net This process filters for molecules that are predicted to have a high binding affinity or desired interaction, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. researchgate.net

For the tetrahydroisoquinoline (THQ) scaffold, VHTS has been effectively employed to identify novel lead compounds. A notable example involved the search for antagonists of the CD44 receptor, a protein implicated in cancer metastasis. mdpi.com Researchers utilized a computational approach to first analyze the crystal structures of the CD44 hyaluronic acid-binding domain (HAbd) complexed with THQ-containing molecules. mdpi.com From this, a pharmacophore model was generated, which encapsulates the essential three-dimensional chemical features required for binding. mdpi.com

This THQ-based pharmacophore served as a virtual filter to screen a computationally generated combinatorial library of over 168,000 THQ-containing molecules. mdpi.com The screening identified a small subset of compounds that matched the key features of the pharmacophore. mdpi.com Subsequent computational docking and molecular dynamics simulations on the top candidates pinpointed two compounds predicted to bind stably to the target. mdpi.com This approach demonstrates the power of VHTS to efficiently navigate a large chemical space and identify promising hits based on the this compound core structure for further development. mdpi.com

Rational Drug Design and Structure Optimization

Rational drug design leverages the structural information of a biological target to design and modify ligands with improved potency, selectivity, and pharmacokinetic properties. The 1,2,3,4-tetrahydroisoquinoline (B50084) framework has been the subject of intensive structure-based design efforts.

A key example is the development of selective inhibitors for the Discoidin Domain Receptor 1 (DDR1), a kinase involved in fibrosis and other diseases. Initial lead compounds showed activity but lacked sufficient selectivity against other kinases, such as Abl kinase. Through structure-based design, researchers introduced the 1,2,3,4-tetrahydroisoquinoline scaffold to orient the molecule in a way that prevented critical interactions with off-target kinases, thereby enhancing selectivity. By superimposing a designed inhibitor into the Abl structure, it was shown that the tetrahydroisoquinoline core forced a pyrimidinyl group into a conformation that disrupted key binding interactions present in the off-target kinase. This rational modification led to the discovery of highly selective DDR1 inhibitors.

Another application of rational design involved the development of tetrahydroisoquinoline derivatives as inhibitors of KRas, a protein frequently mutated in various cancers. nih.gov Based on the structure of known anti-cancer alkaloids, new derivatives were synthesized and evaluated. nih.gov Molecular docking studies were conducted to understand the binding interactions with the target protein, revealing that carbonyl oxygen atoms on the inhibitors formed crucial hydrogen bonds with amino acid residues like THR74. nih.gov These computational insights guided the optimization of substituents on the phenyl ring of the tetrahydroisoquinoline core to improve inhibitory activity. nih.gov

Table 1: Research Findings in Rational Drug Design of Tetrahydroisoquinoline Derivatives

| Target | Design Strategy | Key Finding |

| Discoidin Domain Receptor 1 (DDR1) | Introduction of a 1,2,3,4-tetrahydroisoquinoline scaffold to improve selectivity. | The scaffold forced a different dihedral angle of a key moiety, preventing interactions with off-target kinases like Abl. |

| KRas | Synthesis of derivatives based on an anti-cancer alkaloid core structure. | Docking studies revealed key hydrogen bonding interactions, guiding the selection of substituents to enhance inhibition. nih.gov |

Prediction of Pharmacokinetic Parameters (e.g., Lipophilicity)

Computational tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage. nih.govnih.gov These predictions help to identify molecules with a higher probability of success in clinical trials by flagging potential issues such as poor oral absorption or rapid metabolism. nih.gov Lipophilicity, a key parameter influencing a drug's behavior, is frequently calculated.

Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP), which measures a compound's distribution between an oily (octanol) and an aqueous phase. A common computationally derived value is XLogP3. For the parent compound, this compound, the predicted XLogP3 value is 2.0. uni.lu This value suggests a moderate level of lipophilicity, which is often desirable for drug candidates, as it can facilitate membrane permeability without causing significant solubility issues.

Beyond lipophilicity, various other pharmacokinetic parameters can be predicted for this compound and its derivatives using in silico models. researchgate.netresearchgate.net These can include predictions for:

Aqueous solubility: Affects absorption and formulation.

Blood-brain barrier (BBB) penetration: Crucial for drugs targeting the central nervous system. nih.gov

CYP450 enzyme inhibition: Predicts potential for drug-drug interactions.

Plasma protein binding: Influences the free concentration of the drug available to act on its target.

Table 2: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Significance | Source |

| XLogP3 | 2.0 | Indicates moderate lipophilicity, relevant for absorption and distribution. | uni.lu |

| Molecular Weight | 167.63 g/mol | Falls within the typical range for small molecule drugs. | echemi.com |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. | echemi.com |

| Hydrogen Bond Acceptors | 1 | Influences solubility and target binding. | echemi.com |

Emerging Applications and Material Science Contributions of 7 Chloro 1,2,3,4 Tetrahydroisoquinoline

Applications as Synthetic Intermediates and Building Blocks

The structural framework of 7-Chloro-1,2,3,4-tetrahydroisoquinoline, featuring a fused bicyclic system with a secondary amine and a strategically placed chlorine atom, offers multiple sites for chemical modification. This has led to its extensive use as a foundational element in the construction of more elaborate molecular architectures.

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in the synthesis of a variety of complex organic molecules. The tetrahydroisoquinoline scaffold itself is a privileged structure in medicinal chemistry and natural product synthesis. acs.org The presence of the chlorine atom on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. guidechem.com

The reactivity of the secondary amine within the tetrahydroisoquinoline ring also allows for a wide range of chemical transformations, including N-alkylation and N-acylation, further expanding the diversity of accessible molecules. fishersci.ca The combination of the reactive amine and the functionalizable aromatic ring makes this compound a versatile intermediate for creating complex molecular structures. chemimpex.com For instance, it can be a precursor for the synthesis of ligands used in catalysis or for creating specialized organic molecules for research in various fields of chemistry.

Preparation of Novel Therapeutic Agents

A significant application of this compound is in the field of medicinal chemistry, where it is used as a key intermediate in the development of novel therapeutic agents. guidechem.com The tetrahydroisoquinoline core is present in a wide array of biologically active compounds. The specific substitution pattern of this compound makes it a precursor for drugs targeting the central nervous system, such as antipsychotic and analgesic medications. guidechem.com

Its utility is also highlighted in the synthesis of compounds aimed at treating neurological disorders. chemimpex.com The ability to modify the structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to enhance their efficacy and selectivity for specific biological targets.

A recent study has demonstrated the use of the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives in creating novel dipeptide conjugates. These new molecules have shown promising antimicrobial and antifungal activities, indicating the potential for developing new classes of antibiotics.

Contributions to Advanced Materials

Beyond its role in organic synthesis for pharmaceutical applications, this compound is also finding utility in the field of material science. Its chemical structure allows it to be incorporated into larger molecular assemblies, thereby imparting specific properties to advanced materials.

Incorporation into Polymer Formulations

There is emerging evidence of the use of this compound hydrochloride in the development of new polymer formulations. chemimpex.com The presence of the reactive amine group allows it to act as a monomer or a cross-linking agent in polymerization reactions. By integrating this heterocyclic compound into a polymer backbone, it is possible to modify the chemical and physical properties of the resulting material.

The specific attributes that this compound can impart to a polymer are a subject of ongoing research. However, the inclusion of such a rigid, heterocyclic structure could potentially enhance thermal stability, alter solubility, or introduce specific reactive sites for further functionalization of the polymer.

Enhancing Material Properties for Coatings and Adhesives

The application of this compound extends to the formulation of high-performance coatings and adhesives. chemimpex.com When incorporated into these materials, it can contribute to the enhancement of their properties. For example, the presence of the chloro- and amino- functionalities can improve adhesion to various substrates through the formation of strong intermolecular interactions or covalent bonds.

In the context of coatings, the introduction of the stable tetrahydroisoquinoline moiety could potentially improve the durability and chemical resistance of the protective film. Similarly, in adhesives, it may act as a component that strengthens the bond between surfaces. The versatility of this compound suggests a promising future for its application in creating more robust and specialized material formulations.

Future Directions and Research Perspectives for 7 Chloro 1,2,3,4 Tetrahydroisoquinoline

Development of Novel Therapeutic Agents Based on the 7-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold

The structural framework of this compound is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. This adaptability is central to the strategies for developing new drugs.

Strategies for Neurological Disorders and Mental Health Conditions

The THIQ nucleus is integral to a class of alkaloids with significant activity against neurodegenerative disorders. rsc.orgresearchgate.net Synthetic THIQ derivatives have been reported to possess neurotropic activities, highlighting their potential in neurology. nih.gov For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a related compound, is considered a potential endogenous agent in the context of Parkinsonism. consensus.app The 7-chloro-THIQ variant is recognized as a key building block in the synthesis of compounds with potential as antipsychotic drugs, which often function through dopamine (B1211576) receptor antagonism. guidechem.com Future strategies will likely involve the synthesis of novel 7-chloro-THIQ analogs designed to selectively modulate neurotransmitter systems implicated in conditions like Parkinson's disease, Alzheimer's disease, and various psychiatric disorders.

Innovations in Anticancer and Antimicrobial Drug Discovery

A significant body of research points to the potent anticancer activities of THIQ derivatives. nih.govconsensus.app The 7-chloro substitution, in particular, has been shown to be beneficial for anticancer activity. In one study, a THIQ derivative featuring a chloro group (GM-3-18) demonstrated significant inhibition of KRas, a key driver in many cancers, across various colon cancer cell lines. nih.gov Other research has focused on 7-chloro-(4-thioalkylquinoline) derivatives, which have shown cytotoxic effects against multiple human cancer cell lines. mdpi.com

Innovations in this area include the development of THIQ-based compounds that act as inhibitors of critical cell cycle enzymes like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). nih.gov The antimicrobial potential is also a key area of investigation. nih.gov For example, derivatives of the related 7-chloroquinoline (B30040) structure have been synthesized and shown to have potent antimalarial activity against Plasmodium falciparum. researchgate.netmdpi.com